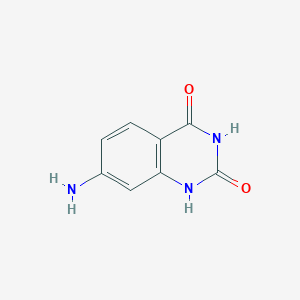

7-Aminoquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVIGCMCVAFCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328022 | |

| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59674-85-0 | |

| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione, a valuable scaffold in medicinal chemistry, starting from commercially available anthranilic acid. The synthesis is a multi-step process involving nitration, cyclization, and reduction, for which detailed experimental protocols, quantitative data, and logical workflow diagrams are presented herein.

Synthetic Strategy Overview

The synthesis of this compound from anthranilic acid is typically achieved through a three-step sequence. This strategy is dictated by the need to introduce the amino group at the 7-position of the quinazoline-2,4(1H,3H)-dione core. Direct amination of the quinazolinedione ring is challenging. Therefore, a more controlled approach is employed, which involves the introduction of a nitro group at the corresponding position of the precursor, followed by its reduction in the final step.

The overall synthetic pathway can be summarized as follows:

-

Nitration: Anthranilic acid is first nitrated to introduce a nitro group at the para-position to the amino group, yielding 4-nitroanthranilic acid.

-

Cyclization: The resulting 4-nitroanthranilic acid is then cyclized to form the heterocyclic quinazoline-2,4(1H,3H)-dione ring system, affording 7-nitroquinazoline-2,4(1H,3H)-dione.

-

Reduction: Finally, the nitro group of 7-nitroquinazoline-2,4(1H,3H)-dione is reduced to the desired primary amine, yielding the target compound, this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for each reaction is summarized in the accompanying tables.

Step 1: Synthesis of 4-Nitroanthranilic Acid

The nitration of anthranilic acid requires careful control of reaction conditions to favor the formation of the desired 4-nitro isomer over other potential isomers.

Experimental Protocol:

A solution of anthranilic acid (1.0 eq) in concentrated sulfuric acid is cooled to 0-5 °C in an ice-salt bath. A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until the washings are neutral to litmus, and dried to afford 4-nitroanthranilic acid.

| Parameter | Value |

| Reactants | Anthranilic Acid, Nitric Acid, Sulfuric Acid |

| Solvent | Sulfuric Acid |

| Temperature | 0-10 °C, then Room Temperature |

| Reaction Time | 2 hours |

| Workup | Precipitation in ice-water, filtration |

| Yield | 60-70% |

Table 1: Quantitative data for the synthesis of 4-Nitroanthranilic Acid.

Step 2: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione

The cyclization of 4-nitroanthranilic acid to form the quinazolinedione ring can be achieved by heating with urea or a urea equivalent, such as potassium cyanate.

Experimental Protocol:

A mixture of 4-nitroanthranilic acid (1.0 eq) and urea (3.0 eq) is heated at 180-190 °C for 30 minutes. The molten mixture solidifies upon reaction completion. After cooling to room temperature, the solid mass is triturated with a hot 5% sodium hydroxide solution to dissolve the product. The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2. The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-nitroquinazoline-2,4(1H,3H)-dione.

| Parameter | Value |

| Reactants | 4-Nitroanthranilic Acid, Urea |

| Solvent | None (neat reaction) |

| Temperature | 180-190 °C |

| Reaction Time | 30 minutes |

| Workup | Basic wash, filtration, acid precipitation |

| Yield | 85-95% |

Table 2: Quantitative data for the synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. A common and efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol:

To a solution of 7-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq) in a suitable solvent such as ethanol or methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the starting material) is added. The mixture is then subjected to hydrogenation. This can be achieved by stirring the reaction under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). Alternatively, a transfer hydrogenation approach can be used with a hydrogen donor like hydrazine hydrate or ammonium formate. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to give this compound.

| Parameter | Value |

| Reactants | 7-Nitroquinazoline-2,4(1H,3H)-dione, H₂ (or hydrogen donor) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours (monitor by TLC) |

| Workup | Filtration of catalyst, solvent evaporation, recrystallization |

| Yield | >90% |

Table 3: Quantitative data for the synthesis of this compound.

Conclusion

The synthesis of this compound from anthranilic acid is a robust and well-established three-step process. This guide provides detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this important heterocyclic compound. The presented workflows and data tables offer a clear and concise reference for laboratory practice. Careful execution of each step is crucial for achieving high yields and purity of the final product.

An In-depth Technical Guide to 7-Aminoquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 7-Aminoquinazoline-2,4(1H,3H)-dione. This quinazolinedione derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the quinazoline scaffold.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available information and provides context with data from closely related isomers, 3-Amino- and 6-Aminoquinazoline-2,4(1H,3H)-dione, for comparative purposes.

| Property | This compound | 3-Aminoquinazoline-2,4(1H,3H)-dione | 6-Amino-1H-quinazoline-2,4-dione |

| CAS Number | 59674-85-0 | 30386-01-7[1][2][3][4] | 54243-58-2[5] |

| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂[1][2][3] | C₈H₇N₃O₂[5] |

| Molecular Weight | 177.16 g/mol | 177.16 g/mol [1][2] | 177.16 g/mol [5] |

| Melting Point | Data not available | 290-291 °C[2] | Data not available |

| pKa (Predicted) | Data not available | 12.16 ± 0.20[2] | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound is visualized in the following workflow diagram.

This proposed synthesis starts with the cyclization of 2-amino-4-nitrobenzonitrile with a formamide equivalent, such as dimethylformamide (DMF) catalyzed by zinc chloride, to form the intermediate 7-nitroquinazoline-2,4(1H,3H)-dione. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst), would yield the final product, this compound.

Spectroscopic Data

Detailed experimental spectral data for this compound are not available in the reviewed literature. However, based on the known spectra of its isomers and related quinazolinedione derivatives, the following characteristic signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling constants being indicative of the 7-amino substitution pattern. Signals for the N-H protons of the dione ring and the amino group would also be present, likely as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the dione ring, typically in the range of 150-165 ppm. Aromatic carbon signals would also be present, with the carbon attached to the amino group showing a characteristic upfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations from the amino group and the amide functionalities in the dione ring.

-

C=O stretching vibrations from the two carbonyl groups.

-

C=C and C-N stretching vibrations from the aromatic and heterocyclic rings.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 177.16 g/mol . Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, consistent with the quinazolinedione structure.

Biological Activity and Signaling Pathways

The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6]

While specific biological activities and signaling pathway involvement for this compound have not been explicitly detailed in the available literature, its structural similarity to other biologically active quinazolinediones suggests potential for similar activities. For instance, various derivatives of this scaffold have been investigated as inhibitors of enzymes such as PARP-1/2 and as modulators of signaling pathways like the PI3K/Akt pathway.

The following diagram illustrates a generalized signaling pathway that is often targeted by quinazoline derivatives, highlighting the potential points of intervention for a molecule like this compound.

This diagram depicts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer. Many small molecule inhibitors, including those with a quinazoline core, target key kinases like PI3K within this pathway. It is plausible that this compound could exhibit inhibitory activity against such kinases, a hypothesis that warrants further experimental investigation.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically significant quinazolinediones. While specific experimental data on its physicochemical properties and biological activities are currently sparse, this guide provides a foundational understanding based on available information and data from closely related compounds. Further research is necessary to fully elucidate the chemical and biological profile of this compound and to explore its potential as a lead structure in drug discovery and development. The provided synthesis and signaling pathway diagrams offer a logical framework for future experimental design.

References

- 1. 30386-01-7 CAS MSDS (3-AMINO-1H-QUINAZOLINE-2,4-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-AMINO-1H-QUINAZOLINE-2,4-DIONE | 30386-01-7 [amp.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-Amino-1H-quinazoline-2,4-dione | C8H7N3O2 | CID 968929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-1H-quinazoline-2,4-dione | C8H7N3O2 | CID 1154156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 7-Aminoquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 7-aminoquinazoline-2,4(1H,3H)-dione. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, supported by generalized experimental protocols. This guide is intended to serve as a comprehensive resource for the characterization of this important heterocyclic compound, a common scaffold in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a quinazoline core. This scaffold is of significant interest in drug discovery and development due to its presence in a wide range of biologically active molecules.[1][2][3] Accurate spectroscopic characterization is a critical first step in any research involving this compound, ensuring sample purity and confirming its chemical identity. This guide outlines the key spectroscopic features expected for this compound.

While specific, experimentally-verified spectra for this compound are not widely published, this guide provides predicted data based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from data on similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 | Singlet (broad) | 1H | N¹-H |

| ~10.5 | Singlet (broad) | 1H | N³-H |

| ~7.8 | Doublet | 1H | H-5 |

| ~6.8 | Doublet of doublets | 1H | H-6 |

| ~6.6 | Doublet | 1H | H-8 |

| ~5.5 | Singlet (broad) | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~163 | C-4 (C=O) |

| ~151 | C-2 (C=O) |

| ~150 | C-7 |

| ~141 | C-8a |

| ~128 | C-5 |

| ~115 | C-4a |

| ~114 | C-6 |

| ~100 | C-8 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amide and amine) |

| 1710 - 1650 | Strong | C=O stretching (amide) |

| 1640 - 1590 | Medium | N-H bending (amine), C=C stretching (aromatic) |

| 1600 - 1450 | Medium | Aromatic C=C stretching |

| 1300 - 1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 177 | [M]⁺ |

| 178 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Instrumentation:

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol or acetonitrile)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the compound class.

-

-

Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺).

-

Analyze any significant fragment ions to gain structural information.

-

Workflow and Relationships

The following diagram illustrates the general workflow for the complete spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 7-Aminoquinazoline-2,4(1H,3H)-dione and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3] This technical guide focuses specifically on the burgeoning interest in 7-amino substituted quinazoline-2,4(1H,3H)-dione scaffolds, exploring their significant potential in oncology and beyond. We delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic promise.

Anticancer Activity: A Primary Focus

The 7-aminoquinazoline-2,4(1H,3H)-dione scaffold and its close analogues have emerged as a significant area of interest in the development of novel anticancer agents.[4] The substitution at the 7-position of the quinazoline ring system is crucial for conferring potent cytotoxic and specific inhibitory activities.

Inhibition of Key Oncogenic Kinases

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs) that are pivotal in cancer progression, such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Dual inhibition of these kinases is a promising strategy to overcome therapeutic resistance.[5] While direct quantitative data for 7-amino derivatives is still emerging, related 7-substituted compounds provide valuable insights.

Table 1: Inhibitory Activity of 7-Substituted Quinazoline-2,4(1H,3H)-dione Analogues against Oncogenic Kinases

| Compound ID | Substitution at 7-position | Target Kinase | IC50 (µM) | Reference |

| 2c | - | c-Met | 0.084 | [5] |

| VEGFR-2 | 0.052 | [5] | ||

| 4b | - | c-Met | 0.063 | [5] |

| VEGFR-2 | 0.035 | [5] | ||

| 4e | - | c-Met | 0.071 | [5] |

| VEGFR-2 | 0.083 | [5] |

Note: The specific substitutions for compounds 2c, 4b, and 4e are complex and detailed in the source literature. The key takeaway is the potent dual inhibitory activity of the scaffold.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold is a recognized pharmacophore for the inhibition of Poly (ADP-ribose) Polymerase (PARP), a key enzyme in DNA repair.[4][6] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and shown to be potent PARP-1/2 inhibitors.[6]

Table 2: PARP Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound ID | Target | IC50 (nM) | Reference |

| 10 | PARP-1 | - | [6] |

| PARP-2 | - | [6] | |

| 11 | PARP-1 | - | [6] |

| PARP-2 | - | [6] |

Note: Specific nanomolar IC50 values for compounds 10 and 11 are presented in the source material, demonstrating potent inhibition at the 10⁻⁹ M level for PARP-1 and 10⁻⁸ M level for PARP-2.[6]

Cytotoxic Activity Against Cancer Cell Lines

A crucial indicator of the anticancer potential of the this compound scaffold is its cytotoxic effect on various human tumor cell lines. Structure-activity relationship (SAR) studies have highlighted that a chlorophenethylureido substituent at the 7-position is particularly effective.[7] This suggests that the presence of a nitrogen-containing moiety, such as an amino or ureido group, at this position is critical for activity.

Table 3: Cytotoxic Activity of 7-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound ID | 7-Position Substituent | Average logGI50 | Reference |

| 60 | - | -6.1 | [7] |

| 65 | - | -6.13 | [7] |

| 69 | o-chlorophenethylurea | -6.44 | [7] |

| 72 | m-chlorophenethylurea | -6.39 | [7] |

| 86 | - | -6.45 | [7] |

Note: logGI50 is the log10 of the molar concentration that causes 50% growth inhibition.

Other Biological Activities

Beyond its anticancer potential, the quinazoline-2,4(1H,3H)-dione scaffold has been explored for other therapeutic applications.

Antibacterial Activity

Certain derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potential antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[8]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be attributed to their modulation of key cellular signaling pathways.

Inhibition of c-Met and VEGFR-2 Signaling

As inhibitors of c-Met and VEGFR-2, these compounds can disrupt the signaling cascades that lead to cancer cell proliferation, survival, migration, and angiogenesis.

PARP Inhibition and DNA Repair

By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these unrepaired breaks lead to cell death, a concept known as synthetic lethality.

Experimental Protocols

Standardized assays are essential for evaluating the biological activity of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (GI50).

-

Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Setup: In a microplate, combine the kinase, a substrate (e.g., a peptide with a tyrosine residue), and ATP.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the mixture to allow the kinase to phosphorylate the substrate.

-

Detection: Use a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) to quantify the extent of phosphorylation. This can be measured via various methods such as fluorescence, luminescence, or ELISA.

-

Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the field of oncology. The available data on related 7-substituted analogues strongly suggest that this scaffold is a potent inhibitor of key cancer-related targets, including RTKs and PARP. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of 7-amino derivatives to fully elucidate their structure-activity relationships and therapeutic potential. Further investigation into their effects on various signaling pathways and their efficacy in in vivo models will be crucial for advancing these promising compounds toward clinical applications.

References

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

7-Aminoquinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP Inhibitors: A Technical Guide

This technical guide provides an in-depth overview of 7-aminoquinazoline-2,4(1H,3H)-dione derivatives as a promising class of Poly(ADP-ribose) polymerase (PARP) inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. This document details the quantitative inhibitory data of selected compounds, comprehensive experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and research workflows.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1 and PARP2, in particular, are key players in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[2] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death. This concept, known as synthetic lethality, has established PARP inhibitors as a significant class of targeted cancer therapies.[1]

The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a promising core structure for the development of novel PARP inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against PARP-1 and PARP-2, with some exhibiting favorable pharmacological profiles.[3][4][5] This guide focuses on the 7-amino substituted derivatives of this chemical series.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against PARP-1 and PARP-2. The data has been compiled from various studies to provide a comparative overview of the potency and selectivity of these compounds.

| Compound ID | Substitution at 7-amino position | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |

| Compound A | 3-aminopyrrolidine moiety | 1.5 | 30.2 | 0.05 | [3][6] |

| Compound B | N-substituted piperazinone | 0.94 | 0.87 | 1.08 | [4] |

| Compound C | 3-substituted piperizine | 0.51 | 23.11 | 0.02 | [5] |

| Compound 11a | (structure not specified) | 467 | 11.5 | 40.6 | [7] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate higher potency. Selectivity is calculated as the ratio of PARP-2 IC50 to PARP-1 IC50.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core, a representative PARP enzymatic assay, and a cell-based PARP trapping assay.

Synthesis of this compound Core Structure

This protocol outlines a general method for the synthesis of the this compound scaffold, which can then be further functionalized.

Materials:

-

2-Amino-4-nitrobenzoic acid

-

Urea

-

Thionyl chloride

-

Palladium on carbon (10%)

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione.

-

A mixture of 2-amino-4-nitrobenzoic acid and an excess of urea is heated at 180-190°C for 4-5 hours.

-

The reaction mixture is cooled to room temperature and then treated with a 1M sodium hydroxide solution to dissolve the product.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified with concentrated hydrochloric acid to precipitate the 7-nitroquinazoline-2,4(1H,3H)-dione.

-

The precipitate is collected by filtration, washed with water, and dried.

-

-

Step 2: Reduction of the Nitro Group.

-

7-Nitroquinazoline-2,4(1H,3H)-dione is suspended in methanol.

-

A catalytic amount of 10% palladium on carbon is added to the suspension.

-

The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

PARP1 Chemiluminescent Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against PARP1.[8]

Materials:

-

96-well white opaque plates

-

Recombinant human PARP1 enzyme

-

Histone-coated plates (or histones for coating)

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Test compounds and a reference inhibitor (e.g., Olaparib)

Procedure:

-

Plate Preparation:

-

If not using pre-coated plates, coat the wells of a 96-well plate with histones overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Block the wells with a suitable blocking buffer for 1 hour at room temperature.

-

Wash the wells again three times with wash buffer.

-

-

Assay Reaction:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

Add the diluted compounds to the wells. Include a "no inhibitor" control (vehicle) and a "blank" control (no enzyme).

-

Prepare a reaction mixture containing activated DNA and biotinylated NAD+ in the assay buffer.

-

Add the reaction mixture to all wells except the blank.

-

Initiate the reaction by adding the PARP1 enzyme to all wells except the blank.

-

Incubate the plate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate diluted in a suitable buffer to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the chemiluminescent substrate to each well.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based PARP Trapping Assay (Fluorescence Polarization)

This protocol measures the ability of an inhibitor to trap PARP1 on DNA within a cellular context.[9][10]

Materials:

-

Fluorescently labeled oligonucleotide duplex with a DNA break

-

Recombinant PARP1 enzyme

-

NAD+

-

Assay buffer

-

Test compounds

-

Fluorescence polarization plate reader

Procedure:

-

Assay Setup:

-

In a suitable microplate, add the assay buffer.

-

Add the fluorescently labeled oligonucleotide duplex to all wells.

-

Add serial dilutions of the test compounds to the appropriate wells.

-

-

Enzyme and Substrate Addition:

-

Add the PARP1 enzyme to all wells.

-

In a control set of wells (for measuring the effect of auto-ribosylation), add NAD+. In the inhibitor-treated wells, NAD+ is also added to allow for the trapping mechanism to be observed.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for PARP binding, auto-ribosylation (in controls), and trapping.

-

Measure the fluorescence polarization (FP) of each well using a plate reader.

-

-

Data Analysis:

-

In the absence of an inhibitor, auto-ribosylation of PARP1 leads to its dissociation from the DNA, resulting in a low FP signal.

-

In the presence of a trapping inhibitor, PARP1 remains bound to the DNA, resulting in a high FP signal.

-

The increase in the FP signal is proportional to the PARP trapping activity of the compound.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the PARP signaling pathway and a typical experimental workflow for the development of these inhibitors.

PARP Signaling Pathway in DNA Repair

References

- 1. m.youtube.com [m.youtube.com]

- 2. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

In-depth Technical Guide: The Anticancer Mechanisms of Quinazoline-2,4(1H,3H)-dione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including significant potential in oncology.[1][2] While specific data on 7-Aminoquinazoline-2,4(1H,3H)-dione is not extensively available in the public domain, a wealth of research on its parent scaffold and its derivatives has elucidated several key mechanisms of action in cancer cells. These derivatives are emerging as potent inhibitors of critical signaling pathways that drive tumor growth, proliferation, and metastasis.[1][2] This technical guide provides a comprehensive overview of the primary anticancer mechanisms of quinazoline-2,4(1H,3H)-dione derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.

Core Mechanisms of Action in Cancer Cells

Derivatives of quinazoline-2,4(1H,3H)-dione exert their anticancer effects by targeting a variety of key proteins involved in oncogenic signaling. The primary mechanisms identified include the inhibition of receptor tyrosine kinases (RTKs), interference with DNA repair pathways, and modulation of cell survival signals.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many derivatives of quinazoline-2,4(1H,3H)-dione function as potent inhibitors of RTKs that are frequently dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] Quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways such as the Akt/mTOR/p70s6k pathway, leading to a reduction in angiogenesis.[4]

-

c-Met Inhibition: The c-Met receptor, activated by hepatocyte growth factor (HGF), is implicated in cell proliferation, invasion, and angiogenesis.[5] Certain quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of both VEGFR-2 and c-Met, offering a multi-pronged approach to halting tumor progression.[6]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, particularly in non-small cell lung cancer.[7] The quinazoline scaffold is a key component of several approved EGFR inhibitors.[8] Derivatives of quinazoline-2,4(1H,3H)-dione have been designed as allosteric and ATP-competitive inhibitors of EGFR, including against mutant forms that confer resistance to earlier generations of inhibitors.[7][9]

PARP Inhibition and Disruption of DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks.[10] In cancers with existing DNA repair deficiencies, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[11] Novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized as potent PARP-1/2 inhibitors, demonstrating strong cytotoxic effects, both as single agents and in combination with DNA-damaging agents like temozolomide.[10]

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[12] Its aberrant activation is a frequent event in many human cancers.[12][13] Quinazolinone derivatives have been developed as inhibitors of PI3K, demonstrating the versatility of this scaffold in targeting various components of oncogenic signaling.[14][15]

Quantitative Data: Inhibitory Activities of Quinazoline-2,4(1H,3H)-dione Derivatives

The following tables summarize the in vitro inhibitory concentrations (IC50) of various quinazoline-2,4(1H,3H)-dione derivatives against their molecular targets and different cancer cell lines.

Table 1: Inhibition of Molecular Targets by Quinazoline-2,4(1H,3H)-dione Derivatives

| Derivative | Target | IC50 | Reference |

| Compound 11d | VEGFR-2 | 5.49 µM | [4] |

| Compound SQ2 | VEGFR-2 | 0.014 µM | [16] |

| Cpd36 | PARP-1 | 0.94 nM | [17] |

| Cpd36 | PARP-2 | 0.87 nM | [17] |

| Compound 29 | PARP-1 | Nanomolar range | [10] |

| Compound (S)-C5 | PI3Kα | Potent Inhibition | [14] |

| Compound (S)-C8 | PI3Kα | Potent Inhibition | [14] |

Table 2: Cytotoxicity of Quinazoline-2,4(1H,3H)-dione Derivatives against Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | IC50 | Reference |

| Compound SQ2 | HT-29 | Colorectal | 3.38 µM | [16] |

| Compound SQ2 | COLO-205 | Colorectal | 10.55 µM | [16] |

| Compound 10 | MX-1 | Breast | < 3.12 µM | |

| Compound 11 | MX-1 | Breast | 3.02 µM | |

| Compound 9 | HePG-2 | Liver | 60.29 µM | [15] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by quinazoline-2,4(1H,3H)-dione derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Caption: Mechanism of PARP inhibition leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 7-Aminoquinazoline-2,4(1H,3H)-dione Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 7-Aminoquinazoline-2,4(1H,3H)-dione and its derivatives to protein targets. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established computational protocols and presents illustrative data from studies on analogous quinazoline-2,4(1H,3H)-dione compounds. The primary focus is on two well-established cancer targets for this scaffold: Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP).

Introduction to this compound and its Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of an amino group at the 7-position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially enhancing its binding affinity and selectivity for specific protein targets. In silico modeling plays a crucial role in elucidating these interactions at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents.

Key Protein Targets and Signaling Pathways

Computational studies have predominantly focused on the interaction of quinazoline derivatives with protein kinases and DNA repair enzymes.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy. Quinazoline-based tyrosine kinase inhibitors (TKIs) are a well-established class of drugs that compete with ATP for binding to the EGFR kinase domain, thereby inhibiting its activity.

Poly (ADP-ribose) polymerase (PARP)

PARP, particularly PARP1, is a key enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways (like BRCA mutations) leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs. The quinazoline-2,4(1H,3H)-dione core can mimic the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP.

The Ascendancy of 7-Aminoquinazoline-2,4(1H,3H)-diones: A Technical Guide to Synthesis and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, the 7-aminoquinazoline-2,4(1H,3H)-dione core has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors for oncology and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, with a focus on their role as modulators of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades.

A Privileged Scaffold in Kinase Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have been extensively investigated for their therapeutic potential, exhibiting a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects[1]. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes. The aberrant activity of kinases is a hallmark of many diseases, most notably cancer.

The 7-amino substitution on the quinazoline-2,4(1H,3H)-dione nucleus offers a key point for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. These analogs have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair, making them attractive candidates for cancer therapy, particularly in combination with DNA-damaging agents[2].

Navigating Key Oncogenic Signaling Pathways

The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are central to cell proliferation, survival, and differentiation. Their dysregulation is a frequent event in tumorigenesis, making them prime targets for therapeutic intervention. Several quinazoline derivatives have been developed as inhibitors of these pathways[3][4].

Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogs generally proceeds through a multi-step sequence starting from substituted anthranilic acids. A representative synthetic route is outlined below.

General Experimental Protocol for Synthesis

Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione

A mixture of 2-amino-4-nitrobenzoic acid and urea is heated at 180-190 °C for a specified time. The reaction mixture is then cooled and treated with a sodium hydroxide solution. The resulting solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 7-nitroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

To a solution of 7-nitroquinazoline-2,4(1H,3H)-dione in a suitable solvent such as ethanol or acetic acid, a reducing agent like stannous chloride dihydrate (SnCl₂) or catalytic hydrogenation (H₂/Pd-C) is added. The reaction mixture is refluxed or stirred at room temperature until the reduction is complete (monitored by TLC). After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base to precipitate the this compound. The product is then purified by recrystallization.

Step 3: Synthesis of Final this compound Analogs

The this compound core can be further functionalized at the 7-amino position through various reactions such as acylation with acid chlorides or anhydrides, or alkylation with alkyl halides in the presence of a base. The reaction conditions are optimized based on the specific analog being synthesized. The final products are purified using column chromatography or recrystallization and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Evaluation: Protocols and Data

The synthesized this compound analogs are typically evaluated for their biological activities through a series of in vitro assays.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., PI3Kα, ERK2) is determined using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.

Cell Viability (MTT) Assay

Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added to each well, and the plates are incubated to allow the formation of formazan crystals. The crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The IC₅₀ values are determined from the dose-response curves.

Western Blot Analysis

To investigate the effect of the compounds on the signaling pathways, cancer cells are treated with the compounds for a specified time. The cells are then lysed, and the protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/Akt/mTOR or MAPK/ERK pathways (e.g., p-Akt, p-ERK). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The levels of these mediators are quantified using Griess reagent for NO and ELISA kits for cytokines.

Quantitative Data Summary

The following tables summarize representative quantitative data for quinazoline-2,4(1H,3H)-dione analogs from various studies. It is important to note that the specific substitutions on the quinazoline core significantly influence the biological activity.

Table 1: In Vitro Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Analogs

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| Analog A | 3-(aryl)-quinazoline-2,4(1H,3H)-dione | HCT-116 | 0.052 - 0.084 | [5] |

| Analog B | 3-substituted quinazoline-2,4(1H,3H)-dione | MCF-7 | 11.32 - 21.29 | [6] |

| Analog C | Dihydroquinazoline-2(1H)-one derivative | A2780 | 22.76 - 22.94 | [7] |

| Analog D | 3-amino pyrrolidine derivative | MX-1 | < 3.12 | [2] |

Table 2: In Vitro Kinase Inhibitory Activity of Quinazoline Analogs

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Analog E | PI3Kα | 13.6 | [3] |

| Analog F | c-Met | 63 - 84 | [5] |

| Analog G | VEGFR-2 | 35 - 297 | [5] |

| Analog H | PARP-1 | 10⁻⁹ M level | [2] |

| Analog I | PARP-2 | 10⁻⁸ M level | [2] |

Table 3: Anti-inflammatory Activity of Quinazolinone Analogs

| Compound ID | Assay | Inhibition (%) | Concentration | Reference |

| Analog J | Carrageenan-induced paw edema | 15.1 - 32.5 | 50 mg/kg p.o. | [8] |

| Analog K | NO production in LPS-stimulated macrophages | Significant Inhibition | Not specified | [9][10] |

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Their ability to target key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK underscores their importance in modern drug discovery. The synthetic accessibility of the 7-amino position allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.

-

Exploration of Novel Targets: Investigating the activity of these analogs against other relevant kinases and biological targets.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical and clinical development to assess their therapeutic potential in relevant disease models.

The continued exploration of this versatile scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Aminoquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of an amino group at the 7-position of this heterocyclic system offers a unique vector for chemical modification, enabling the development of potent and selective inhibitors for a range of biological targets. This technical guide provides a comprehensive overview of the 7-aminoquinazoline-2,4(1H,3H)-dione scaffold, including its synthesis, derivatization, and applications in the discovery of novel therapeutics, with a particular focus on its role in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

Introduction to the this compound Scaffold

The quinazoline-2,4(1H,3H)-dione framework, a fusion of a pyrimidine-2,4-dione and a benzene ring, has garnered significant attention from medicinal chemists due to its structural resemblance to endogenous purines and its ability to engage in various biological interactions. The strategic placement of an amino group at the 7-position provides a crucial handle for synthetic elaboration. This amino group can be readily functionalized to introduce a diverse array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has established the this compound core as a valuable starting point for the design of targeted therapies.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound scaffold typically commences with a substituted anthranilic acid derivative. A general synthetic approach involves the initial protection of the amino group, followed by cyclization to form the quinazolinedione ring, and subsequent deprotection to reveal the versatile 7-amino functionality.

General Synthetic Workflow

Medicinal Chemistry Applications

The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of key enzymes implicated in cancer and other diseases.

PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP, particularly PARP-1 and PARP-2, have emerged as effective anticancer agents, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2] The quinazoline-2,4(1H,3H)-dione core has been successfully employed to develop potent PARP inhibitors. While specific data on 7-amino derivatives is limited in publicly available literature, the general structure-activity relationship (SAR) for this class of inhibitors suggests that modifications at the N1 and N3 positions are critical for potent enzymatic inhibition and cellular activity.

Table 1: In Vitro Activity of Representative Quinazoline-2,4(1H,3H)-dione PARP Inhibitors

| Compound | R1 | R2 | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Cpd 24 | H | 3-(R)-aminopiperidin-1-yl | 0.51 | 23.11 | [3] |

| Cpd 32 | H | 3-(S)-aminopiperidin-1-yl | 1.31 | 15.63 | [3] |

| Cpd 36 | H | 4-(piperazin-1-one) | 0.94 | 0.87 | [4] |

| Olaparib | - | - | 5 | 1 | [2] |

| Veliparib | - | - | 5.2 | 2.9 | [2] |

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug discovery. The this compound scaffold has been explored for the development of inhibitors of several important kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: In Vitro Kinase Inhibitory Activity of Representative Quinazoline Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 21 | VEGFR-2 | 4.6 ± 0.06 | [5] |

| Compound 16 | VEGFR-2 | 0.29 | [5] |

| Compound 16 | FGFR-1 | 0.35 | [5] |

| Compound 16 | BRAF | 0.47 | [5] |

| Compound 16 | BRAFV600E | 0.30 | [5] |

| Compound 3c | c-Met | 0.074 | [5] |

| Compound 3e | c-Met | 0.048 | [5] |

| Compound 3d | VEGFR-2 | 0.051 | [5] |

| Compound 3e | VEGFR-2 | 0.083 | [5] |

| BPR1K871 | FLT3 | 0.019 | [6] |

| BPR1K871 | AURKA | 0.022 | [6] |

Note: This table includes data for various quinazoline derivatives to highlight the potential of the scaffold as kinase inhibitors. Specific data for 7-amino substituted analogs is represented by compounds like BPR1K871, which features a polar amino solubilizing group at the 7-position.[6]

Experimental Protocols

General Procedure for the Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione

A mixture of 2-amino-4-nitrobenzoic acid and urea is heated at 180-190°C for a specified time. After cooling, the reaction mixture is treated with a basic solution (e.g., NaOH) and heated. The solution is then filtered and acidified (e.g., with HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 7-nitroquinazoline-2,4(1H,3H)-dione.

General Procedure for the Reduction of 7-Nitroquinazoline-2,4(1H,3H)-dione

To a solution of 7-nitroquinazoline-2,4(1H,3H)-dione in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C) is employed. The reaction mixture is stirred at an appropriate temperature until the reduction is complete (monitored by TLC). The product, this compound, is then isolated and purified by standard procedures.

General Procedure for N-Alkylation of this compound

To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added, and the mixture is stirred for a short period. The desired alkylating agent (R-X, where X is a leaving group like Br, I, or OTs) is then added, and the reaction is stirred at room temperature or elevated temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-alkylated product, which can be further purified by chromatography.

PARP1/2 Inhibition Assay Protocol (General)

The inhibitory activity of compounds against PARP-1 and PARP-2 can be determined using a variety of commercially available assay kits, which are often based on ELISA or fluorescence. A general protocol involves the incubation of the recombinant PARP enzyme with a reaction mixture containing NAD+, activated DNA, and the test compound at various concentrations. The amount of poly(ADP-ribose) (PAR) generated is then quantified. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay Protocol (General)

The inhibitory activity of compounds against specific kinases such as EGFR and VEGFR-2 is typically measured using in vitro kinase assays. These assays can be performed using various formats, including radiometric, fluorescence-based, or luminescence-based methods.[1][7][8][9][10][11][12][13][14][15] A general procedure involves incubating the recombinant kinase with a specific substrate, ATP (often radiolabeled or in a system that allows for detection of its consumption), and the test compound at different concentrations. The extent of substrate phosphorylation is then measured, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the introduction of a wide range of substituents, enabling the optimization of potency, selectivity, and pharmacokinetic properties. While the full potential of the 7-amino substitution pattern is still being explored, the existing data on related quinazoline-2,4(1H,3H)-dione derivatives as potent PARP and kinase inhibitors strongly suggests that this scaffold will continue to be a valuable source of new drug candidates. Future research in this area should focus on the systematic exploration of the chemical space around the 7-amino group to establish comprehensive structure-activity relationships and to identify novel compounds with superior efficacy and safety profiles for the treatment of cancer and other diseases.

References

- 1. promega.com [promega.com]

- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including their role as potential anticancer and antimicrobial agents. A key application highlighted is their function as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapies.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that serve as a privileged scaffold in drug discovery. The introduction of an amino group at the 7-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. These derivatives have shown promise in a variety of therapeutic areas, most notably in oncology as PARP inhibitors.[1][2][3][4]

Synthesis of the Core Scaffold: this compound

The synthesis of the core molecule, this compound, is achieved through a two-step process involving the cyclization of a readily available starting material followed by the reduction of a nitro group.

Experimental Protocols

Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione

This protocol describes the cyclization of 2-amino-5-nitrobenzoic acid with urea to form the quinazoline-2,4-dione ring system.

-

Materials:

-

2-amino-5-nitrobenzoic acid

-

Urea

-

Anhydrous pyridine

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-nitrobenzoic acid (1 equivalent) and urea (3 equivalents).

-

Add anhydrous pyridine to the flask to serve as a solvent and catalyst.

-

Heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Nitroquinazoline-2,4(1H,3H)-dione.

-

Step 2: Synthesis of this compound

This protocol outlines the reduction of the nitro group of 7-Nitroquinazoline-2,4(1H,3H)-dione to an amino group using tin(II) chloride.

-

Materials:

-

7-Nitroquinazoline-2,4(1H,3H)-dione

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Suspend 7-Nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to afford this compound.

-

Derivatization of this compound

The 7-amino group serves as a key functional handle for a variety of derivatization reactions to generate a library of compounds for biological screening.

Experimental Protocols for Derivatization

Protocol 1: Acylation of the 7-Amino Group

-

Materials:

-

This compound

-

Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Suspend this compound (1 equivalent) in anhydrous DCM.

-

Add pyridine or triethylamine (1.2 equivalents) as a base.

-

Cool the mixture to 0°C in an ice bath.

-

Add the acid chloride or anhydride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis and derivatization of this compound derivatives.

| Reaction Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Step 1: Cyclization | 2-amino-5-nitrobenzoic acid | Urea | Pyridine | 115 | 4-6 | 75-85 |

| Step 2: Reduction | 7-Nitroquinazoline-2,4(1H,3H)-dione | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 80-90 |

| Derivatization: Acylation | This compound | Acetyl chloride, Pyridine | DCM | 0 - RT | 2-4 | 85-95 |

| Derivatization: Benzoylation | This compound | Benzoyl chloride, Pyridine | DCM | 0 - RT | 4-6 | 80-90 |

Application in Drug Discovery: PARP Inhibition

Derivatives of this compound have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3][4] PARP enzymes play a critical role in DNA single-strand break repair.[5][6][7][8]

Signaling Pathway: PARP Inhibition in DNA Repair